Regioisomeric Scaffold Selectivity: 3H-imidazo[4,5-b]pyridine vs. 1H-imidazo[4,5-c]pyridine in Kinase Inhibition
The 3H-imidazo[4,5-b]pyridine scaffold exhibits a distinct kinase selectivity profile compared to its close regioisomer, 1H-imidazo[4,5-c]pyridine. In a head-to-head comparison of matched molecular pairs, the 3H-imidazo[4,5-b]pyridine-based compound demonstrated significantly greater potency for JAK family kinases, with an IC50 of 0.021 µM against JAK3, whereas its 1H-imidazo[4,5-c]pyridine counterpart showed a >95-fold higher IC50 of >2.0 µM against the same target [1].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.021 µM |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine analog (IC50 > 2.0 µM) |
| Quantified Difference | >95-fold difference in potency |
| Conditions | Fluorescence-based biochemical assay using the catalytic domain of JAK3 |
Why This Matters
This data confirms that the 3H-imidazo[4,5-b]pyridine core, as found in 5,6-Dimethoxy-3H-imidazo[4,5-b]pyridine, is not interchangeable with other imidazopyridine regioisomers; selecting the correct scaffold is essential for maintaining activity in JAK-targeting programs.
- [1] Newton, A. S., DeFrees, K., Kim, C., et al. (2024). Selectivity comparison between the 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. ACS Medicinal Chemistry Letters, Figure 3. View Source
